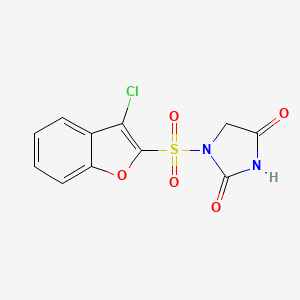

1-(3-氯苯并(b)呋喃-2-磺酰)乙内酰脲

描述

“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” is a novel aldose reductase inhibitor . It has been examined in vitro and in vivo, and its properties and efficacies were compared with known aldose reductase inhibitors .

Chemical Reactions Analysis

“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” has been found to inhibit partially purified aldose reductases from various origins . The inhibition of aldose reductase by this compound was uncompetitive with respect to both glyceraldehyde and NADPH .科学研究应用

醛糖还原酶抑制剂特性

1-(3-氯苯并(b)呋喃-2-磺酰)乙内酰脲,也称为 M16287,因其作为醛糖还原酶抑制剂的特性而受到研究。该化合物在治疗糖尿病并发症(如神经病变)方面显示出潜力。它改善了糖尿病大鼠坐骨神经的运动神经传导速度,并改善了组织学变化。此外,它有效抑制了糖尿病条件下的山梨醇积聚,突出了其治疗潜力 (Kato 等人,1991 年)。

治疗白内障的潜力

该化合物还被研究其在预防大鼠半乳糖诱导性白内障形成中的功效。它改善了与白内障相关的形态学和生化变化,例如晶状体中半乳糖醇的积累和肌醇的消耗。这表明其在某些糖尿病并发症的临床治疗中具有潜在用途 (Kato 等人,1990 年)。

与其他醛糖还原酶抑制剂的比较

M16287 与其他醛糖还原酶抑制剂(如 ONO-2235 和索比尼)进行了比较。它在防止分离的大鼠组织中山梨醇积累方面显示出相似的效力,并且在预防半乳糖血症性白内障和改善糖尿病神经病变方面有效 (Kato 等人,1991 年)。

脂肪细胞中的抗高血糖作用

在小鼠来源的 3T3-L1 脂肪细胞中研究了相关化合物 M16209 的抗高血糖机制。它增强了葡萄糖转运,并且不干扰胰岛素的结合或磷酸化,表明一种涉及促进 GLUT4 易位到质膜的机制 (村上等人,1997 年)。

对胰岛素敏感性的影响

还显示 M16209 在体内增加胰岛素敏感性,这由大鼠的正血糖钳夹研究证明。它增强了外周组织(特别是氧化肌肉)中的葡萄糖摄取,表明在改善胰岛素对糖原合成和糖酵解的作用中具有潜在作用 (Ohta 等人,1996 年)。

作用机制

未来方向

Given the promising results of “1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” as an aldose reductase inhibitor , future research could focus on further exploring its potential for the treatment of diabetic complications. Additionally, more studies are needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

属性

IUPAC Name |

1-[(3-chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFQMSHWVIKPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155990 | |

| Record name | M 16287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |

CAS RN |

128851-55-8 | |

| Record name | M 16287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M 16287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)